2-cyano-N-(4-nitrophenyl)acetamide chemical properties
2-cyano-N-(4-nitrophenyl)acetamide chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-cyano-N-(4-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 2-cyano-N-(4-nitrophenyl)acetamide. The information is compiled from various scientific sources and is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. This document summarizes key physicochemical properties, spectral data, a plausible synthesis protocol, and an exploration of its potential biological activities.
Chemical and Physical Properties
2-cyano-N-(4-nitrophenyl)acetamide is a yellow crystalline solid. It is largely insoluble in water but demonstrates solubility in several organic solvents, including ethanol, dimethylformamide (DMF), and dichloromethane. The core chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2-cyano-N-(4-nitrophenyl)acetamide | [1] |
| CAS Number | 22208-39-5 | |
| Molecular Formula | C₉H₇N₃O₃ | [1] |
| Molecular Weight | 205.17 g/mol | [1] |
| Appearance | Yellow crystalline solid | |
| Melting Point | 160-162 °C | |
| Solubility | Insoluble in water; Soluble in ethanol, DMF, dichloromethane | |
| XLogP3 (Computed) | 2.1 | [1] |
Spectral Data
| Spectrum | Data for Isomer: N-(4-Cyano-2-nitrophenyl)acetamide | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.55 (s, 1H), 9.03 (d, J = 8.9 Hz, 1H), 8.55 (d, J = 1.6 Hz, 1H), 7.87 (m, 1H), 2.35 (s, 3H) | [2] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 169.1, 142.3, 138.38, 135.35, 130.13, 122.66, 116.52, 106.78, 25.74 | [2] |
Note: The provided NMR data is for an isomer and should be used as a reference for the characterization of 2-cyano-N-(4-nitrophenyl)acetamide. Experimental verification is crucial.
Synthesis and Characterization
The synthesis of 2-cyano-N-(4-nitrophenyl)acetamide is generally achieved through the condensation of a substituted aniline with a cyanoacetic acid derivative.[3] A plausible experimental workflow is outlined below.
Experimental Synthesis Protocol (Representative)
This protocol is a representative procedure based on general methods for the synthesis of similar compounds and requires experimental optimization.
Reaction: 4-nitroaniline + Ethyl Cyanoacetate → 2-cyano-N-(4-nitrophenyl)acetamide
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-nitroaniline in a suitable solvent such as toluene or xylene.
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Addition of Reagent: Add 1.1 equivalents of ethyl cyanoacetate to the solution.
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Catalyst: Add a catalytic amount of a dehydrating agent or a Lewis acid (e.g., p-toluenesulfonic acid) to the mixture.
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Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Characterization Protocol
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra to confirm the chemical structure.
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Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid product using a KBr pellet or as a mull to identify characteristic functional group vibrations (e.g., C≡N, C=O, N-H, NO₂).
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Mass Spectrometry (MS): Analyze the sample using a suitable mass spectrometry technique (e.g., ESI-MS) to determine the molecular weight and confirm the molecular formula.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and characterization of 2-cyano-N-(4-nitrophenyl)acetamide.
Biological Activity and Potential Mechanism of Action
While specific studies on the biological activity of 2-cyano-N-(4-nitrophenyl)acetamide are limited, the broader class of cyanoacetamide derivatives has been reported to exhibit antimicrobial properties.
Antimicrobial Potential
Research on related compounds, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated antibacterial activity against pathogens like Klebsiella pneumoniae.[4] The proposed mechanism of action for this analog involves the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis.[4] Inhibition of PBPs leads to defects in the cell wall, ultimately causing cell lysis and bacterial death.[4]
Hypothetical Signaling Pathway
Based on the potential mechanism of action of related compounds, a hypothetical pathway for the antimicrobial activity of 2-cyano-N-(4-nitrophenyl)acetamide can be proposed.
Caption: Hypothetical mechanism of antimicrobial action for 2-cyano-N-(4-nitrophenyl)acetamide.
Safety Information
2-cyano-N-(4-nitrophenyl)acetamide is a combustible solid, and its dust may form flammable or explosive mixtures with air. It is recommended to handle this compound with appropriate personal protective equipment to avoid skin contact and inhalation. It should be stored away from oxidizing agents and heat sources.
Conclusion
2-cyano-N-(4-nitrophenyl)acetamide is a compound with potential applications in the pharmaceutical and agrochemical industries as an intermediate. While its basic physicochemical properties are known, there is a need for more in-depth research to fully characterize its spectral properties, optimize its synthesis, and elucidate its specific biological mechanisms of action. The information provided in this guide serves as a foundational resource for future research and development involving this compound.
References
- 1. 2-cyano-N-(4-nitrophenyl)acetamide | C9H7N3O3 | CID 2792626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
